1,12-Dodecanedioic-d20 Acid
Overview
Description
1,12-Dodecanedioic-d20 Acid is a deuterated form of 1,12-dodecanedioic acid, a dicarboxylic acid with the molecular formula C12D20H2O4. This compound is characterized by the presence of deuterium atoms, which are isotopes of hydrogen, replacing the hydrogen atoms in the molecule. The compound is used in various scientific research applications due to its unique properties, including its stability and the ability to trace its metabolic pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,12-Dodecanedioic-d20 Acid can be synthesized through the oxidation of cyclododecene, cyclododecanol, or cyclododecanone using aqueous nitric acid. The reaction typically involves the use of nitric acid with a concentration of 25-70% by weight, in the presence of 5-50% by weight of a C2-5 monocarboxylic acid. The reaction is carried out at temperatures ranging from 50-100°C and pressures of 1 to 10 atmospheres .
Industrial Production Methods
Industrial production of 1,12-dodecanedioic acid, and by extension its deuterated form, often involves the use of renewable resources. For example, paraffin wax can be converted into 1,12-dodecanedioic acid using a special strain of Candida tropicalis yeast in a multi-step process. This biological process is more sustainable and eco-friendly compared to traditional chemical synthesis methods .
Chemical Reactions Analysis
Types of Reactions
1,12-Dodecanedioic-d20 Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form dodecanedioic acid derivatives.
Reduction: Reduction reactions can convert the dicarboxylic acid into corresponding alcohols.
Substitution: The carboxyl groups can undergo substitution reactions to form esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include nitric acid and ozone.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alcohols and amines are used under acidic or basic conditions to form esters and amides, respectively.
Major Products
Oxidation: Produces dodecanedioic acid derivatives.
Reduction: Yields dodecanediol.
Substitution: Forms esters and amides of dodecanedioic acid.
Scientific Research Applications
1,12-Dodecanedioic-d20 Acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of polyesters and polyamides.
Biology: Employed in metabolic studies to trace the pathways of dicarboxylic acids.
Industry: Utilized in the production of high-performance polymers, lubricants, and corrosion inhibitors.
Mechanism of Action
The mechanism of action of 1,12-Dodecanedioic-d20 Acid involves its incorporation into metabolic pathways where it undergoes beta-oxidation. The deuterium atoms allow for the tracing of the compound through these pathways, providing insights into its metabolic fate. The compound targets enzymes involved in fatty acid metabolism, influencing energy production and storage .
Comparison with Similar Compounds
Similar Compounds
1,10-Decanedicarboxylic Acid: A shorter-chain dicarboxylic acid with similar chemical properties.
1,14-Tetradecanedioic Acid: A longer-chain dicarboxylic acid with different physical properties.
1,12-Dodecanedioic Acid: The non-deuterated form of the compound.
Uniqueness
1,12-Dodecanedioic-d20 Acid is unique due to the presence of deuterium atoms, which provide stability and allow for detailed metabolic studies. This isotopic labeling makes it particularly valuable in research applications where tracing the metabolic fate of the compound is essential .
Properties
IUPAC Name |
2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11-icosadeuteriododecanedioic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O4/c13-11(14)9-7-5-3-1-2-4-6-8-10-12(15)16/h1-10H2,(H,13,14)(H,15,16)/i1D2,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVIDDXQYHWJXFK-KHKAULECSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCC(=O)O)CCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C(=O)O)C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60583748 | |
Record name | (~2~H_20_)Dodecanedioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60583748 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.42 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89613-32-1 | |
Record name | (~2~H_20_)Dodecanedioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60583748 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 89613-32-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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